What is the chemical structure of Fmoc-N-Me-D-Asn(Trt)-OH
What is the chemical structure of Fmoc-N-Me-D-Asn(Trt)-OH
An In-depth Technical Guide to Fmoc-N-Me-D-Asn(Trt)-OH: Structure, Synthesis, and Application in Advanced Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-N-Me-D-Asn(Trt)-OH is a highly specialized amino acid derivative meticulously designed for the synthesis of advanced peptides with enhanced therapeutic potential. This guide provides a comprehensive technical overview of its chemical structure, properties, and strategic applications in peptide science. We will delve into the rationale behind the selection of its constituent protecting groups and modifications—the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, the backbone N-methylation, the D-configuration of the asparagine residue, and the side-chain trityl (Trt) protection. Furthermore, this document will outline detailed protocols for its incorporation into peptide sequences and subsequent deprotection strategies, offering field-proven insights for researchers in drug discovery and development.
Unveiling the Chemical Architecture of Fmoc-N-Me-D-Asn(Trt)-OH
Fmoc-N-Me-D-Asn(Trt)-OH is a complex molecule engineered for precise control in solid-phase peptide synthesis (SPPS). Its structure is a strategic amalgamation of four key chemical moieties, each serving a distinct purpose in the construction of a peptide chain.
Molecular Formula: C₃₉H₃₄N₂O₅[1][2]
Molecular Weight: 610.70 g/mol [1]
CAS Number: 941296-80-6[2]
IUPAC Name: N²-(((9H-fluoren-9-yl)methoxy)carbonyl)-N²-methyl-N⁴-trityl-D-asparagine[2]
The core of the molecule is the D-enantiomer of asparagine, which is systematically modified to facilitate its role as a building block in peptide synthesis. Let's dissect the individual components:
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the N-terminal α-amino group.[3][4][5] Its primary function is to prevent unintended reactions at the amine terminus during the coupling of subsequent amino acids in the peptide chain.[5] The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][6] This orthogonality with acid-labile side-chain protecting groups is a cornerstone of modern SPPS.[]
-
N-Me (N-methyl) Group: The addition of a methyl group to the nitrogen atom of the peptide backbone is a strategic modification aimed at enhancing the pharmacokinetic properties of the resulting peptide.[8][9] N-methylation can increase metabolic stability by sterically hindering proteolytic enzymes, improve membrane permeability, and enhance oral bioavailability.[8][9][10] However, this modification also introduces significant steric hindrance, which can complicate the subsequent coupling step, often requiring more potent coupling agents and optimized reaction conditions.[10]
-
D-Asn (D-asparagine): The incorporation of a D-amino acid, in this case, the D-isomer of asparagine, is a well-established strategy to increase the resistance of peptides to enzymatic degradation by proteases.[11] This enhanced stability can lead to a longer circulatory half-life and more sustained therapeutic effects, which are highly desirable attributes for peptide-based drugs.[11]
-
Trt (Trityl) Group: The trityl group is a bulky, acid-labile protecting group for the side-chain amide of asparagine.[12][13] It effectively prevents potential side reactions, such as dehydration to a nitrile during the activation of the carboxylic acid for coupling.[13][14] The Trt group is stable to the basic conditions used for Fmoc removal and is typically cleaved during the final step of peptide synthesis using a strong acid, such as trifluoroacetic acid (TFA).[13][14]
The strategic combination of these four components makes Fmoc-N-Me-D-Asn(Trt)-OH a powerful tool for the synthesis of peptides with tailored properties for therapeutic applications.
Chemical Structure Diagram
Caption: Chemical structure of Fmoc-N-Me-D-Asn(Trt)-OH.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of Fmoc-N-Me-D-Asn(Trt)-OH is presented in the table below.
| Property | Value | Reference |
| Appearance | White to off-white powder or crystals | |
| Molecular Formula | C₃₉H₃₄N₂O₅ | [1][2] |
| Molecular Weight | 610.70 g/mol | [1] |
| Melting Point | 231-235 °C | |
| Optical Activity | [α]²²/D -26.0°, c = 0.5% in dichloromethane | |
| Storage Temperature | 2-8°C |
Solubility: Fmoc-N-Me-D-Asn(Trt)-OH generally exhibits good solubility in common organic solvents used in peptide synthesis, such as DMF and N-methyl-2-pyrrolidone (NMP).[13][14] This is an important practical consideration for efficient coupling reactions.
Stability: The compound is stable under the recommended storage conditions. The Fmoc group is sensitive to basic conditions, while the Trt group is labile to strong acids. Care should be taken to avoid unintentional deprotection during storage and handling.
Strategic Application in Peptide Synthesis
The unique combination of protecting groups and modifications in Fmoc-N-Me-D-Asn(Trt)-OH makes it a valuable reagent for the synthesis of peptides with enhanced drug-like properties.
Rationale for Use in Drug Development
The incorporation of Fmoc-N-Me-D-Asn(Trt)-OH into a peptide sequence can confer several advantages:
-
Increased Proteolytic Stability: The presence of the D-amino acid and the N-methyl group can significantly reduce the rate of degradation by endogenous proteases, leading to a longer in vivo half-life.[8][9][11]
-
Enhanced Membrane Permeability: N-methylation can improve the lipophilicity of a peptide, which may enhance its ability to cross cell membranes and reach intracellular targets.[10]
-
Improved Oral Bioavailability: By increasing metabolic stability and membrane permeability, N-methylation can contribute to improved oral bioavailability of peptide therapeutics.[8]
-
Conformational Constraint: The N-methyl group can restrict the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure.[10] This can be advantageous for optimizing receptor binding affinity and selectivity.[9]
Experimental Workflow for Incorporation
The incorporation of Fmoc-N-Me-D-Asn(Trt)-OH into a growing peptide chain on a solid support follows the general principles of Fmoc-based SPPS. However, special considerations must be taken into account due to the steric hindrance of the N-methyl group.
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocol for Coupling:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) with the preceding amino acid already coupled and its N-terminal Fmoc group removed.
-
Activation of Fmoc-N-Me-D-Asn(Trt)-OH: Dissolve Fmoc-N-Me-D-Asn(Trt)-OH (typically 3-5 equivalents relative to the resin substitution) in a suitable solvent (e.g., DMF). Add a coupling agent and an additive. Due to the steric hindrance of the N-methyl group, a more potent coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is recommended. Add a base such as N,N-diisopropylethylamine (DIPEA).
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature. The coupling time may need to be extended compared to standard amino acids due to the increased steric hindrance. Monitoring the reaction progress using a qualitative test (e.g., Kaiser test) is advisable, although it should be noted that the Kaiser test will be negative for the secondary amine of the N-methylated residue.
-
Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
Deprotection Strategies
The orthogonal nature of the Fmoc and Trt protecting groups allows for their selective removal at different stages of the synthesis.
Fmoc Group Removal
The Fmoc group is removed after each coupling step to deprotect the N-terminal amine for the addition of the next amino acid.
Protocol for Fmoc Deprotection:
-
Treat the peptide-resin with a solution of 20% piperidine in DMF for a specified period (e.g., 2 x 10 minutes).
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Trt Group and Final Cleavage
The Trt group is removed simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.
Protocol for Trt Deprotection and Cleavage:
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%). Scavengers such as triisopropylsilane (TIS) and water are added to the cocktail to prevent side reactions, particularly the re-attachment of the trityl cation to sensitive residues like tryptophan.[15]
-
Agitate the resin in the cleavage cocktail for 2-4 hours at room temperature. The deprotection of an Asn(Trt) residue at the N-terminus may require a longer reaction time.[13][14][16]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Conclusion
Fmoc-N-Me-D-Asn(Trt)-OH is a sophisticated and highly valuable building block for the synthesis of peptides with enhanced therapeutic potential. Its unique combination of an N-terminal Fmoc group, a backbone N-methylation, a D-configured amino acid, and a side-chain Trt group provides peptide chemists with a powerful tool to address key challenges in drug development, such as poor metabolic stability and low bioavailability. While the incorporation of this residue requires special considerations due to steric hindrance, the potential benefits in terms of improved pharmacokinetic properties make it an attractive choice for the design of next-generation peptide therapeutics.
References
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Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
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Proprep. What is an Fmoc protecting group, and how is it used in the synthesis of peptides in organic chemistry? [Link]
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Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
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PubMed. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. [Link]
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LifeTein. Should My Peptide Be Methylated? [Link]
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PubMed. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [Link]
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ACS Publications. Site-Selective N-Methylation of Peptides on Solid Support. [Link]
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PubMed. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. [Link]
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Leiden University. Application of the Trityl Group in Peptide Chemistry. [Link]
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LookChem. Cas 132388-58-0,N'-Trityl-L-asparagine. [Link]
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PubChem. N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-D-asparagine. [Link]
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Aapptec Peptides. Fmoc-Asn(Trt)-OH [132388-59-1]. [Link]
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Aapptec Peptides. Fmoc-D-Asn(Trt)-OH [180570-71-2]. [Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
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